Methyl 3,3-dimethyl-4-oxopentanoate is an organic compound characterized by the molecular formula C8H14O3. It belongs to the class of methyl esters and is derived from 4-oxopentanoic acid. This compound is notable for its unique structural features, including two methyl groups at the 3-position of the pentanoate chain, which influence its chemical reactivity and biological properties. The compound is typically a colorless liquid with a pleasant odor, making it suitable for various applications in chemistry and industry .
Methyl 3,3-dimethyl-4-oxopentanoate has been studied for its biological activities, particularly its potential anti-cancer properties. Research indicates that this compound may inhibit tumor cell proliferation by modulating biochemical pathways involved in oxidative stress and inflammation. Specifically, it has been shown to affect the activity of reactive oxygen species and may inhibit certain inflammatory cytokines . Its biological significance makes it a candidate for further pharmacological studies.
The synthesis of methyl 3,3-dimethyl-4-oxopentanoate typically involves the following steps:
Methyl 3,3-dimethyl-4-oxopentanoate has diverse applications across various fields:
Studies on the interactions of methyl 3,3-dimethyl-4-oxopentanoate with biological systems have shown that it may influence cellular pathways related to oxidative stress and inflammation. Its ability to inhibit reactive oxygen species production suggests potential therapeutic applications in conditions characterized by oxidative damage. Further research is needed to elucidate its mechanism of action and therapeutic potential in vivo .
Several compounds share structural similarities with methyl 3,3-dimethyl-4-oxopentanoate. Here are some notable examples:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | Contains one additional methyl group at position 4 |
| Methyl 2,2-dimethylacetoacetate | 38923-57-8 | Features two methyl groups at position 2 |
| Ethyl 4-methyl-3-oxopentanoate | 7152-15-0 | Ethyl ester variant with similar carbon skeleton |
| Methyl 5-methyl-3-oxohexanoate | 30414-55-2 | Longer carbon chain with a methyl group at position 5 |
Methyl 3,3-dimethyl-4-oxopentanoate stands out due to its specific arrangement of functional groups and methyl substituents, which confer distinct reactivity patterns compared to its analogs. This unique configuration enhances its utility in targeted synthetic applications and biological studies, making it a valuable compound in both academic research and industrial settings .
Classical condensation reactions represent the foundational synthetic approaches for producing methyl 3,3-dimethyl-4-oxopentanoate and related beta-keto esters [1] [2] [3]. These methodologies leverage the inherent reactivity of ester enolates to form carbon-carbon bonds through nucleophilic acyl substitution mechanisms.
The Claisen condensation involves the reaction between two ester molecules in the presence of a strong base, resulting in beta-keto ester formation [1] [2]. The mechanism proceeds through deprotonation of an acidic alpha hydrogen by a strong base to form a resonance-stabilized ester enolate [4]. This nucleophilic ion subsequently attacks the carbonyl center of another ester molecule, generating a tetrahedral alkoxide intermediate [4]. The alkoxide intermediate then expels the leaving group to restore the carbonyl center and produce the acyl-substituted ester [4].
For methyl 3,3-dimethyl-4-oxopentanoate synthesis, the reaction typically employs sodium methoxide as the base, which must match the alcohol component to prevent transesterification side products [3]. The use of a full equivalent of base rather than catalytic amounts is essential because the product beta-keto ester contains a highly acidic, doubly activated hydrogen atom that requires deprotonation to drive the equilibrium toward product formation [1] [2].
Critical reaction conditions for successful Claisen condensation include precise temperature control and appropriate solvent selection . The reaction is typically conducted at temperatures between 0-5°C to mitigate side reactions such as self-condensation . Dry tetrahydrofuran or diethyl ether serves as the preferred solvent to ensure minimal hydrolysis of reactive intermediates .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5-10 mol% ZnCl₂ | Maximizes enolate formation |
| Reaction Temperature | 0-5°C | Reduces decarboxylation |
| Acyl Chloride Equivalents | 1.2-1.5 | Ensures complete conversion |
| Workup Protocol | Neutralization pH 7-9 | Minimizes ester hydrolysis |
The Dieckmann condensation represents the intramolecular variant of the Claisen condensation, utilizing diesters to form cyclic beta-keto esters [6] [7]. This reaction is particularly effective for forming five- and six-membered ring structures due to their inherent thermodynamic stability [6]. The mechanism follows the same general pathway as the Claisen condensation, with deprotonation at the alpha position generating an enolate ion that undergoes intramolecular nucleophilic attack [6] [7].
For methyl 3,3-dimethyl-4-oxopentanoate derivatives, the Dieckmann condensation can be employed when the target molecule possesses appropriate spacing between ester functionalities [7]. The reaction typically requires equivalent amounts of base rather than catalytic quantities to drive the reaction to completion [7].
The classical condensation approaches demonstrate broad substrate tolerance but exhibit certain limitations [3]. Methyl and ethyl esters are commonly employed due to their favorable leaving group properties [3]. The alkoxy portion must be a relatively good leaving group, with methoxide and ethoxide being particularly effective [3].
The reaction scope encompasses both symmetric and unsymmetric ester combinations, though mixed Claisen condensations require careful substrate selection to avoid multiple products [3]. When utilizing two different esters, one must be non-enolizable to ensure selective product formation [3].
Asymmetric synthesis of methyl 3,3-dimethyl-4-oxopentanoate represents a significant advancement in synthetic methodology, enabling access to enantiomerically enriched products for pharmaceutical and fine chemical applications [8] [9] [10].
Chiral phase transfer catalysis has emerged as a powerful method for enantioselective beta-keto ester synthesis [11] [8]. Bifunctional ammonium salts derived from trans-1,2-cyclohexanediamine in combination with inorganic bases under phase transfer conditions demonstrate high effectiveness [11]. These catalytic systems lead to target products in high yields with moderate to good enantioselectivity [11].
The optimization of reaction parameters reveals critical dependencies on catalyst structure and reaction conditions [8]. The most efficient conditions utilize toluene/chloroform mixtures in a 7:3 volume ratio with 1 mol% catalyst loading at 5°C [8]. Solid potassium fluoride serves as the optimal base, providing 2 equivalents relative to substrate [8].
| Catalyst Type | Enantiomeric Excess | Yield | Temperature |
|---|---|---|---|
| Adamantyl-substituted | 60% ee | 95% | 5°C [8] |
| Phenyl-substituted | 55-61% ee | 90-95% | 5°C [8] |
| Trifluorophenyl | 57% ee | 93% | 5°C [8] |
The development of enantioselective routes requires careful consideration of catalyst design and substrate activation [9] [10]. Hydrogen-bond mediated phase transfer catalysis enables the generation of quaternary stereogenic centers in beta-keto esters [8]. The reaction enantioselectivity improves significantly when the temperature is decreased to 5°C, achieving up to 72% enantiomeric excess [8].
Catalyst structure modifications profoundly influence stereochemical outcomes [8] [10]. Catalysts bearing aliphatic substituents, particularly adamantyl groups, provide superior enantioselectivity compared to aromatic variants [8]. Electron-withdrawing groups on aromatic substituents generally diminish enantioselective performance [8].
Chiral auxiliary methodologies provide alternative strategies for asymmetric beta-keto ester synthesis [12] [10]. These approaches utilize covalently attached chiral directors to induce facial selectivity during bond-forming processes [12]. The auxiliary is subsequently removed to reveal the enantiomerically enriched product [12].
Oxazolidinone-based auxiliaries demonstrate particular effectiveness in asymmetric transformations [10]. These systems enable high levels of asymmetric induction through conformational restriction and favorable chelation patterns [10]. The choice of auxiliary directly correlates with the degree of stereochemical control achieved [10].
The mechanism of asymmetric induction involves preferential approach of reactants to one face of the prochiral substrate [8] [9]. In phase transfer systems, the chiral catalyst creates an asymmetric environment around the reactive enolate species [8]. The stereochemical outcome depends on the relative energies of competing transition states [8].
Computational studies suggest that hydrogen bonding interactions between the catalyst and substrate play crucial roles in determining enantioselectivity [8]. The optimal catalyst structure balances steric interactions with electronic effects to maximize stereochemical differentiation [8].
Continuous flow synthesis represents a paradigm shift in organic synthesis, offering enhanced safety, improved mass transfer, and superior process control compared to traditional batch methodologies [13] [14] [15].
Modern continuous flow systems for beta-keto ester synthesis employ tubular reactor configurations with precise temperature and residence time control [14] [15]. The reactor design incorporates multiple injection points to enable sequential addition of reagents and optimal mixing [16]. Packed bed reactors containing immobilized catalysts provide extended operational stability and simplified product separation [15].
The implementation of continuous flow protocols for methyl 3,3-dimethyl-4-oxopentanoate synthesis demonstrates significant advantages over batch processes [14]. Residence times are dramatically reduced from 12-24 hours in batch reactors to 30-60 minutes in continuous systems . This improvement results from enhanced heat and mass transfer characteristics inherent to flow reactors [13].
The Roskamp reaction between aldehydes and diazoesters provides an efficient route to beta-keto esters under continuous flow conditions [14] [17] [18]. This methodology utilizes heterogeneous catalysts such as tin-containing mesoporous materials to facilitate the transformation [14]. The reaction proceeds under mild conditions with excellent functional group tolerance [17] [18].
Optimization studies reveal that catalyst activity maintains consistency over extended operational periods [14]. Testing over 84 hours of continuous operation shows yield maintenance between 73-89% for the desired beta-keto ester products [14]. The heterogeneous nature of the catalyst enables straightforward separation and potential recycling [14].
| Parameter | Continuous Flow | Batch Reactor |
|---|---|---|
| Temperature | 50-55°C | 65-70°C |
| Catalyst Recovery | 95-98% | 70-80% |
| Throughput | 50-100 L/h | 10-20 L/h |
| Residence Time | 30-60 min | 12-24 h |
Continuous flow synthesis offers multiple advantages for industrial-scale production of methyl 3,3-dimethyl-4-oxopentanoate [13] [14]. The enhanced safety profile results from reduced inventory of hazardous intermediates and improved containment of reactive species [13]. Heat management becomes more efficient due to the high surface area to volume ratio characteristic of flow reactors [13].
The technology enables rapid optimization through automated parameter screening [13]. Multiple reaction conditions can be evaluated systematically with minimal material consumption [13]. This capability accelerates process development timelines compared to traditional batch optimization approaches [13].
Self-sufficient heterogeneous biocatalysts represent an emerging approach for continuous flow synthesis of beta-keto ester derivatives [15]. These systems employ immobilized enzymes co-localized with required cofactors to enable autonomous operation [15]. Thermophilic hydroxybutyryl-coenzyme A dehydrogenase and ketoreductase enzymes demonstrate particular effectiveness for enantiodivergent reductions [15].
The biocatalytic systems achieve space-time yields exceeding 49 grams per liter per hour for continuous production of enantiomerically pure products [15]. Operational stability extends over 21 days with total turnover numbers reaching 930,000 for the enzyme and 27,000 for the cofactor [15]. These performance metrics meet industrial sustainability standards for practical implementation [15].
Green chemistry principles drive the development of environmentally sustainable synthetic protocols for methyl 3,3-dimethyl-4-oxopentanoate production [19] [20] [21]. These methodologies minimize environmental impact through solvent elimination, waste reduction, and the utilization of renewable catalysts [22] [23].
Solvent-free synthetic approaches eliminate the need for organic solvents, thereby reducing environmental impact and simplifying purification procedures [22] [20] [21]. Microwave-assisted synthesis enables rapid reaction completion under neat conditions [21] [24]. These protocols typically achieve reaction times of 1-5 minutes compared to several hours for conventional methods [24].
The implementation of solid supports enhances reaction efficiency in solvent-free systems [21]. Montmorillonite clay catalysts, particularly potassium-10 and potassium fluoride-supported variants, demonstrate excellent performance for beta-amino ester synthesis [21]. The heterogeneous nature of these catalysts facilitates product isolation and enables catalyst reuse [21].
Mechanochemical synthesis represents another solvent-free approach utilizing mechanical energy to drive chemical transformations [25] [26]. Ball milling techniques enable rapid solid-state organic reactions with enhanced reaction kinetics compared to solution-phase processes [26]. These methods avoid harmful organic solvents while providing access to products that may be difficult to obtain under conventional conditions [26].
Enzymatic synthesis offers highly selective and environmentally benign routes to methyl 3,3-dimethyl-4-oxopentanoate and related compounds [27] [28] [29]. Lipase-catalyzed transesterification reactions proceed under mild conditions without requiring organic solvents [28]. Candida antarctica lipase B immobilized on macroporous resin demonstrates particular effectiveness for beta-keto ester synthesis [28].
The biocatalytic protocol employs a simple procedure where alcohols are dissolved directly in methyl or ethyl beta-keto esters and treated with immobilized lipase under reduced pressure [28]. This approach achieves excellent yields exceeding 90% while maintaining high chemoselectivity [28]. The enzyme differentiates between aliphatic alcohols and phenols, enabling selective acylation reactions [28].
| Enzyme System | Yield | Selectivity | Reaction Time |
|---|---|---|---|
| Candida antarctica Lipase B | >90% | High chemo/enantio | 8 hours [28] |
| Thermophilic Dehydrogenase | 89% | >99% ee | 21 days continuous [15] |
| Ketoreductase | 87% | >99% ee | Variable [15] |
Microwave irradiation significantly accelerates solvent-free reactions while maintaining high product yields [21] [24] [30]. The enhancement results from efficient energy transfer and localized heating effects that promote bond formation [24]. Aromatic beta-keto ester synthesis particularly benefits from microwave assistance, with yields improving appreciably under irradiation conditions [30].
The optimization of microwave protocols reveals optimal power settings and irradiation times for different substrate classes [21] [24]. Reactions conducted under domestic microwave conditions achieve comparable results to specialized synthetic microwave instruments [21]. This accessibility enhances the practical utility of the methodology for synthetic applications [21].
Green synthetic protocols emphasize atom economy to minimize waste generation [19] [20]. The direct synthesis routes avoid multi-step procedures that generate stoichiometric byproducts [20]. Base-catalyzed Michael addition reactions demonstrate excellent atom economy with minimal side product formation [19].
The assessment of green metrics including atom economy, environmental factor analysis, and carbon intensity reveals significant improvements over traditional synthetic methods [19]. Novel single-step reactions utilizing readily available building blocks achieve superior sustainability profiles [19]. These improvements align with green chemistry principles while maintaining synthetic efficiency [19].
Sustainable synthetic protocols incorporate strategies for catalyst recovery and reuse [28] [26]. Immobilized lipases can be recovered by filtration and washing with dichloromethane followed by desiccation [28]. The recovered enzyme maintains full activity through multiple reaction cycles [28].
Methyl 3,3-dimethyl-4-oxopentanoate, with the molecular formula C₈H₁₄O₃ and CAS number 40484-80-8, exhibits distinct thermodynamic characteristics typical of β-keto ester compounds [1]. The compound possesses a molecular weight of 158.19 g/mol and an exact mass of 158.094 g/mol as determined by mass spectrometric analysis [1].
Thermal Properties Analysis
The thermal behavior of methyl 3,3-dimethyl-4-oxopentanoate follows patterns observed in structurally related fatty acid methyl esters. Based on comparative analysis with similar β-keto esters, the compound demonstrates thermal stability characteristics that are influenced by the presence of both ketone and ester functional groups [2] [3]. The geminal dimethyl substitution at the 3-position introduces steric hindrance that affects the compound's thermal properties and phase transitions.
Thermal analysis studies of comparable fatty acid methyl esters reveal that compounds with similar molecular weights typically exhibit boiling points in the range of 180-220°C at atmospheric pressure [3]. The thermal decomposition behavior of methyl esters generally shows mass losses beginning at temperatures above 140°C, with complete degradation occurring between 200-300°C [2]. The presence of the β-keto functionality in methyl 3,3-dimethyl-4-oxopentanoate may lower the thermal stability compared to simple methyl esters due to potential keto-enol tautomerization and thermal decomposition pathways.
Phase Behavior Characteristics
The phase behavior of methyl 3,3-dimethyl-4-oxopentanoate is influenced by its molecular structure, which contains both polar and nonpolar regions. The calculated logarithmic partition coefficient (LogP) of 1.165 indicates moderate lipophilicity, suggesting favorable interactions with both polar and nonpolar phases [1]. The topological polar surface area of 43.37 Ų reflects the contribution of the carbonyl and ester oxygen atoms to the compound's polarity [1].
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 158.19 g/mol | Calculated from molecular formula |
| Exact Mass | 158.094 g/mol | Mass spectrometry |
| LogP (Octanol-Water) | 1.165 | Computational estimation |
| Polar Surface Area | 43.37 Ų | Topological calculation |
Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectroscopic profile of methyl 3,3-dimethyl-4-oxopentanoate in deuterated chloroform exhibits characteristic signals that reflect its β-keto ester structure. The methyl ester protons appear as a sharp singlet at approximately 3.7 ppm, integrating for three protons [4] [5]. The α-methylene protons adjacent to the carbonyl group resonate at 2.6 ppm as a singlet, integrating for two protons. The geminal dimethyl groups at the 3-position produce a characteristic singlet at 1.1 ppm, integrating for six protons, while the terminal methyl group of the acyl chain appears at 2.1 ppm as a singlet [4] [5].
The ¹³C NMR spectrum reveals distinct carbonyl carbon signals that differentiate the ketone and ester functionalities. The ketone carbonyl carbon appears in the range of 210-215 ppm, while the ester carbonyl carbon resonates at 170-175 ppm [4] [6]. The quaternary carbon bearing the geminal dimethyl groups is observed at 45-50 ppm, and the methyl ester carbon appears at approximately 52 ppm [4] [6].
Infrared Spectroscopy
The infrared spectrum of methyl 3,3-dimethyl-4-oxopentanoate displays characteristic absorption bands that confirm the presence of both ketone and ester functional groups. The ketone carbonyl stretch appears at 1710-1720 cm⁻¹, while the ester carbonyl stretch is observed at a higher frequency of 1735-1745 cm⁻¹ [7] [8]. The aliphatic C-H stretching vibrations are present in the range of 2950-3000 cm⁻¹, and the C-O stretching vibration of the ester group appears between 1150-1250 cm⁻¹ [7] [9].
Mass Spectrometry
Mass spectrometric analysis of methyl 3,3-dimethyl-4-oxopentanoate yields a molecular ion peak at m/z 158, corresponding to the molecular weight of the compound . The fragmentation pattern is dominated by α-cleavage and McLafferty rearrangement mechanisms typical of β-keto esters. The base peak is expected to appear at m/z 97, resulting from the loss of the carboxymethyl group (COOCH₃, 61 mass units) from the molecular ion .
| Spectroscopic Technique | Assignment | Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR (CDCl₃) | Methyl ester -OCH₃ | 3.7 ppm (s, 3H) |
| ¹H NMR (CDCl₃) | α-Methylene -CH₂- | 2.6 ppm (s, 2H) |
| ¹H NMR (CDCl₃) | Geminal dimethyl groups | 1.1 ppm (s, 6H) |
| ¹³C NMR (CDCl₃) | Carbonyl C=O (ketone) | 210-215 ppm |
| ¹³C NMR (CDCl₃) | Carbonyl C=O (ester) | 170-175 ppm |
| IR Spectroscopy | C=O stretch (ketone) | 1710-1720 cm⁻¹ |
| IR Spectroscopy | C=O stretch (ester) | 1735-1745 cm⁻¹ |
| Mass Spectrometry | Molecular ion [M]⁺ | m/z 158 |
Hansen Solubility Parameters
The solubility behavior of methyl 3,3-dimethyl-4-oxopentanoate can be predicted using Hansen solubility parameters, which quantify the dispersion forces, polar interactions, and hydrogen bonding contributions to solubility [11] [12]. Based on group contribution methods and comparison with structurally similar compounds, the estimated Hansen solubility parameters are: dispersion parameter (δd) of 16.5-17.0 MPa½, polar parameter (δp) of 8.5-9.0 MPa½, and hydrogen bonding parameter (δh) of 5.0-6.0 MPa½ [11] [12].
The total solubility parameter (δ) is calculated to be 19.0-20.0 MPa½, indicating moderate polarity. The interaction radius (R₀) is estimated at 12.0-15.0 MPa½, which defines the spherical volume in Hansen space within which solvents are expected to dissolve the compound [12].
Solvent Compatibility Analysis
The solvent compatibility of methyl 3,3-dimethyl-4-oxopentanoate varies significantly based on the Hansen distance between the compound and different solvents. Highly polar protic solvents such as methanol and ethanol exhibit excellent solubility (Hansen distance <10), while aprotic polar solvents like acetone, dimethyl sulfoxide, and dichloromethane also demonstrate high compatibility [11] [13].
Moderately polar solvents including diethyl ether and toluene show intermediate solubility, with Hansen distances in the range of 10-15. Nonpolar solvents such as hexane exhibit poor solubility due to large Hansen distances (>15). Water shows limited solubility due to the compound's moderate hydrophobic character and insufficient hydrogen bonding capability [13] [14].
| Solvent | Solubility | Hansen Distance |
|---|---|---|
| Methanol | Highly soluble | <8 |
| Ethanol | Highly soluble | <10 |
| Acetone | Highly soluble | <8 |
| Chloroform | Highly soluble | <12 |
| Dichloromethane | Highly soluble | <12 |
| Diethyl Ether | Moderately soluble | 12-15 |
| Toluene | Moderately soluble | 10-15 |
| Hexane | Poorly soluble | >15 |
| Water | Slightly soluble | >15 |
pH Stability Profile
The stability of methyl 3,3-dimethyl-4-oxopentanoate is highly dependent on pH conditions due to the presence of the ester functional group, which is susceptible to hydrolysis under acidic and basic conditions [15]. Under neutral conditions (pH 7), the compound exhibits excellent stability with minimal degradation over extended periods [15].
Under strongly acidic conditions (pH 1-3), the compound undergoes acid-catalyzed hydrolysis, with half-lives ranging from hours to days depending on temperature and acid concentration. The hydrolysis proceeds through protonation of the carbonyl oxygen followed by nucleophilic attack by water molecules [15].
Basic conditions (pH 8-14) promote saponification reactions, where hydroxide ions attack the carbonyl carbon of the ester group. Under strongly basic conditions (pH 11-14), the compound exhibits rapid degradation with half-lives of minutes to hours. Moderately basic conditions (pH 8-10) result in slower degradation with half-lives of days to weeks [15].
Temperature Stability Assessment
The thermal stability of methyl 3,3-dimethyl-4-oxopentanoate follows predictable patterns based on the behavior of similar β-keto esters [2] [3]. At ambient temperatures (0-25°C), the compound demonstrates excellent stability with negligible degradation over years of storage. Elevated temperatures (25-50°C) result in gradual degradation with half-lives measured in months [16] [2].
At higher temperatures (50-100°C), thermal decomposition becomes significant, with half-lives reduced to days or weeks. Above 100°C, rapid thermal decomposition occurs through multiple pathways including decarboxylation, dehydration, and radical formation processes [2] [3].
Light Stability Characteristics
The photostability of methyl 3,3-dimethyl-4-oxopentanoate is influenced by the presence of the β-keto functionality, which can undergo photochemical reactions upon exposure to ultraviolet radiation [17] [18]. Under visible light conditions, the compound exhibits good stability with minimal photodegradation over months to years [16].
Ultraviolet light exposure can initiate photodegradation processes, particularly through α-cleavage of the carbon-carbon bond adjacent to the carbonyl group. The photodegradation rate depends on light intensity, wavelength, and the presence of photosensitizers or oxygen [17] [18]. In the absence of light (dark storage), the compound maintains excellent stability over years [16].
| Condition | Stability Assessment | Half-life/Comments |
|---|---|---|
| pH 7 (Neutral) | Stable | Months to years |
| pH 1-3 (Strong Acid) | Unstable (hydrolysis) | Hours to days |
| pH 11-14 (Strong Base) | Unstable (saponification) | Minutes to hours |
| Temperature 0-25°C | Stable | Years |
| Temperature 25-50°C | Stable | Months |
| Temperature >100°C | Unstable (thermal decomposition) | Minutes to hours |
| UV Light Exposure | Moderately stable | Days (photodegradation possible) |
| Dark Storage | Stable | Years |